molecular formula C19H13NO2 B14197133 1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione CAS No. 918540-99-5

1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione

Cat. No.: B14197133
CAS No.: 918540-99-5
M. Wt: 287.3 g/mol
InChI Key: PKMAGOWAJOPBPU-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione is an organic compound that features both biphenyl and pyridine moieties. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione typically involves the coupling of a biphenyl derivative with a pyridine derivative. Common synthetic routes may include:

    Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.

    Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to more reduced forms, using reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halides, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic potential in various diseases.

    Industry: Used in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for compounds like 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione often involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-([1,1’-Biphenyl]-4-yl)-2-(pyridin-3-yl)ethane-1,2-dione
  • 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione

Uniqueness

1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione may exhibit unique properties due to the specific positioning of the biphenyl and pyridine groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

918540-99-5

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

1-(3-phenylphenyl)-2-pyridin-3-ylethane-1,2-dione

InChI

InChI=1S/C19H13NO2/c21-18(19(22)17-10-5-11-20-13-17)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H

InChI Key

PKMAGOWAJOPBPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(=O)C3=CN=CC=C3

Origin of Product

United States

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